molecular formula C22H16N4O3 B1662366 N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide CAS No. 890764-36-0

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Cat. No.: B1662366
CAS No.: 890764-36-0
M. Wt: 384.4 g/mol
InChI Key: KIALCSMRIHRFPL-UHFFFAOYSA-N
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Description

VU-29 is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Its chemical formula is C22H16N4O3, and its molecular weight is 384.39 g/mol. The compound is also known by its CAS number: 890764-36-0 .

Scientific Research Applications

VU-29 has garnered interest in several scientific fields:

    Chemistry: Researchers explore its interactions with mGluR5 and its potential as a tool compound for studying glutamate receptors.

    Biology: Investigations focus on understanding its impact on neuronal signaling pathways and synaptic plasticity.

    Medicine: Although not yet a drug candidate, VU-29’s modulation of mGluR5 may have implications for neurological disorders.

    Industry: While not currently used industrially, its unique properties may inspire future applications.

Biochemical Analysis

Biochemical Properties

VU 29 selectively potentiates mGlu5 over other mGluR subtypes . It has an EC50 of 9 nM and a Ki of 244 nM for rmGluR5 . This interaction with the mGlu5 receptor is crucial for its role in biochemical reactions.

Cellular Effects

VU 29 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent and reverse ethanol-induced memory impairment . This is achieved through its influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of VU 29 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a positive allosteric modulator of the mGlu5 receptor, VU 29 enhances the receptor’s response to its ligand, glutamate . This modulation is believed to be responsible for its observed effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VU 29 have been observed to change over time. For instance, it has been found that VU 29 can inhibit the maintenance of ethanol-induced conditioned place preference (CPP), and that the duration of treatment contributes to this effect .

Dosage Effects in Animal Models

In animal models, the effects of VU 29 have been found to vary with different dosages. For instance, a study found that a dosage of 30 mg/kg of VU 29 was able to inhibit the maintenance of a learned association between ethanol and environmental context in rats .

Metabolic Pathways

Given its role as a modulator of the mGlu5 receptor, it is likely that it is involved in glutamatergic signaling pathways .

Transport and Distribution

Given its role as a modulator of the mGlu5 receptor, it is likely that it is transported to and distributed within areas of the cell where this receptor is present .

Subcellular Localization

Given its role as a modulator of the mGlu5 receptor, it is likely that it is localized to areas of the cell where this receptor is present .

Preparation Methods

Synthetic Routes: The synthetic routes for VU-29 are not widely documented in the literature. it is primarily prepared through organic synthesis in the laboratory. Researchers use various chemical reactions to assemble the compound step by step.

Reaction Conditions: Specific reaction conditions for VU-29 synthesis may vary, but they typically involve coupling reactions, cyclizations, and functional group transformations. Unfortunately, exact details are scarce due to limited published information.

Industrial Production: As of now, there is no large-scale industrial production method for VU-29. Its use primarily remains within research and development.

Chemical Reactions Analysis

Types of Reactions: VU-29 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we can only infer based on its structure and functional groups.

Common Reagents and Conditions: Common reagents used in the synthesis of similar compounds may also apply to VU-29. These could include catalysts, solvents, and specific reagents tailored to the desired transformations.

Major Products: The major products formed during VU-29 synthesis would depend on the specific reactions involved. Further research is needed to elucidate these details.

Comparison with Similar Compounds

VU-29 stands out due to its selectivity for mGluR5. Other similar compounds may lack this specificity. Unfortunately, I don’t have a list of those compounds at the moment.

Properties

IUPAC Name

N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIALCSMRIHRFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469437
Record name DPAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890764-36-0
Record name DPAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
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N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
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N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Reactant of Route 4
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

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